4-[(E)-(5-Nitro-1,3-thiazol-2-yl)diazenyl]-N-[(4-pentylphenyl)methyl]aniline
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Overview
Description
4-[(E)-(5-Nitro-1,3-thiazol-2-yl)diazenyl]-N-[(4-pentylphenyl)methyl]aniline is a complex organic compound featuring a thiazole ring, a diazenyl group, and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-(5-Nitro-1,3-thiazol-2-yl)diazenyl]-N-[(4-pentylphenyl)methyl]aniline typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Diazotization: The thiazole derivative is then subjected to diazotization, where an amine group is converted into a diazonium salt using nitrous acid.
Coupling Reaction: The diazonium salt is then coupled with N-[(4-pentylphenyl)methyl]aniline to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale batch or continuous flow processes, utilizing automated systems to control reaction conditions such as temperature, pressure, and pH to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amino group.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly used.
Major Products
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted thiazole derivatives.
Scientific Research Applications
4-[(E)-(5-Nitro-1,3-thiazol-2-yl)diazenyl]-N-[(4-pentylphenyl)methyl]aniline has several applications in scientific research:
Medicinal Chemistry: Potential use as an antimicrobial, antifungal, or anticancer agent due to the presence of the thiazole ring and nitro group.
Materials Science: Use in the development of dyes, pigments, and sensors due to its chromophoric properties.
Industrial Chemistry: Application in the synthesis of other complex organic molecules and as a precursor in various chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with biological molecules. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The thiazole ring can interact with enzymes and proteins, potentially inhibiting their function.
Comparison with Similar Compounds
Similar Compounds
- 4-[(E)-(5-Nitro-1,3-thiazol-2-yl)diazenyl]aniline
- 4-[(E)-(5-Nitro-1,3-thiazol-2-yl)diazenyl]-N-phenylaniline
Uniqueness
The presence of the pentylphenyl group in 4-[(E)-(5-Nitro-1,3-thiazol-2-yl)diazenyl]-N-[(4-pentylphenyl)methyl]aniline provides unique steric and electronic properties, potentially enhancing its biological activity and stability compared to similar compounds.
Properties
CAS No. |
87523-61-3 |
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Molecular Formula |
C21H23N5O2S |
Molecular Weight |
409.5 g/mol |
IUPAC Name |
4-[(5-nitro-1,3-thiazol-2-yl)diazenyl]-N-[(4-pentylphenyl)methyl]aniline |
InChI |
InChI=1S/C21H23N5O2S/c1-2-3-4-5-16-6-8-17(9-7-16)14-22-18-10-12-19(13-11-18)24-25-21-23-15-20(29-21)26(27)28/h6-13,15,22H,2-5,14H2,1H3 |
InChI Key |
ZSSOYCNQLAWYEI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)CNC2=CC=C(C=C2)N=NC3=NC=C(S3)[N+](=O)[O-] |
Origin of Product |
United States |
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